molecular formula C13H16N2O2S2 B2766408 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea CAS No. 2034573-96-9

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea

Cat. No.: B2766408
CAS No.: 2034573-96-9
M. Wt: 296.4
InChI Key: UJUPZBAABHCFGM-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is a compound that features a urea backbone substituted with an ethyl group and a hydroxyethyl group bearing two thiophene rings. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea typically involves the reaction of ethyl isocyanate with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene rings or the urea moiety.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products:

Scientific Research Applications

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is unique due to its urea backbone, which imparts distinct chemical and biological properties. The combination of the urea moiety with the hydroxyethyl group and thiophene rings enhances its potential for diverse applications in medicinal chemistry and materials science .

Biological Activity

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea (CAS No. 2034573-96-9) is a compound featuring a urea backbone with significant potential in medicinal chemistry due to its unique thiophene structure. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC13H16N2O2S2
Molecular Weight296.4 g/mol
CAS Number2034573-96-9
StructureStructure

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl isocyanate with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine. This reaction is often conducted under controlled conditions using a base to facilitate the formation of the urea linkage, ensuring high yield and purity .

Thiophene derivatives like this compound are known to interact with various biochemical pathways, potentially affecting multiple targets within cellular systems. The specific mechanisms may include:

  • Antioxidant Activity : Thiophene derivatives have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Effects : Some studies suggest that thiophene compounds can inhibit bacterial growth, making them candidates for antibiotic development .

Antioxidant Activity

Research indicates that compounds similar to this compound display significant antioxidant activity. For instance, in comparative studies with Trolox (a standard antioxidant), certain derivatives showed up to 82% activity in scavenging free radicals .

Antimicrobial Activity

In vitro studies have demonstrated that thiophene-based compounds possess antimicrobial properties against various pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

Case Studies

  • Anticancer Properties : A study investigating the growth inhibition of cancer cells highlighted that certain thiophene derivatives inhibited tumor cell proliferation without affecting healthy cells at concentrations as low as 10 µM. This selective toxicity suggests potential for cancer therapeutics .
  • Inhibition of Enzymatic Activity : Research has shown that thiophene derivatives can act as inhibitors for specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis .

Properties

IUPAC Name

1-ethyl-3-(2-hydroxy-2,2-dithiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-14-12(16)15-9-13(17,10-5-3-7-18-10)11-6-4-8-19-11/h3-8,17H,2,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUPZBAABHCFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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